1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one

Lipophilicity Membrane permeability Physicochemical property

Misidentification between A-ring-methyl (CAS 52923-28-1) and B-ring-methyl (CAS 16635-14-6) chalcones leads to costly assay failures-these regioisomers share identical mass and co-elute on standard HPLC. This authentic A-ring-methyl standard resolves the ambiguity. - Enables unambiguous cyclization to 4′-methylflavanone and 4′-methylflavone scaffolds inaccessible from the B-ring isomer. - Calculated LogP 4.75 and pKa 8.29 support intracellular target screening with predictable membrane partitioning. - Serves as a verified substrate for cyanobacterial biotransformation studies to expand the biocatalytic repertoire.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
Cat. No. B12078138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C16H14O2/c1-12-7-9-14(16(18)11-12)15(17)10-8-13-5-3-2-4-6-13/h2-11,18H,1H3/b10-8+
InChIKeyMUGOFUACMPDNFK-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one: A Regiospecific 2′-Hydroxy-4′-methylchalcone Scaffold for Selective Flavonoid-Directed Synthesis and Procurement


1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one (CAS 52923-28-1) is a synthetic chalcone—an α,β-unsaturated ketone belonging to the 1,3-diarylprop-2-en-1-one class [1]. Its defining structural signature is the placement of a methyl substituent at the 4′-position of the A-ring (2′-hydroxyacetophenone-derived ring), while the B-ring remains an unsubstituted phenyl group. This substitution pattern distinguishes it from the more extensively studied regioisomer 2′-hydroxy-4-methylchalcone (CAS 16635-14-6), which carries the methyl group on the B-ring . The compound serves as a versatile synthetic intermediate for 4′-methyl-substituted flavonoids via intramolecular oxidative cyclization and exhibits calculated physicochemical properties—LogP 4.75, pKa 8.29, topological polar surface area 37.3 Ų—that predictably diverge from its regioisomeric counterpart [1].

Why 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one Cannot Be Replaced by Its B-Ring-Methyl Regioisomer or Other 2′-Hydroxychalcones


Within the 2′-hydroxychalcone family, the position of a single methyl substituent—whether on the A-ring (as in the target compound) or on the B-ring (as in its common regioisomer)—produces measurable differences in lipophilicity, biotransformation fate, membrane partitioning, and downstream flavonoid cyclization products that preclude casual substitution [1] [2] [3]. Unsubstituted 2′-hydroxychalcone (CAS 1214-47-7, LogP 3.29) is even further removed in terms of hydrophobicity and solubility profile [2]. A procurement decision that treats these positional isomers as interchangeable ignores experimentally documented divergence in cyanobacterial biotransformation routes (4″-methyl derivatives yield 2′-ethoxy chalcones, whereas methoxy-substituted analogs undergo hydrogenative bioreduction) [1] and fluorometric membrane-localization data showing that the B-ring-methyl congener preferentially partitions into hydrophobic membrane domains [3]. The quantitative evidence presented in Section 3 substantiates why the specific regioisomer must be specified at the point of scientific selection.

1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one: Quantitative Differential Evidence Versus Closest Analogs


Higher Calculated Lipophilicity (LogP 4.75 vs. 4.3) Confers Predictably Greater Membrane Permeability Compared to the B-Ring-Methyl Regioisomer

The target compound's calculated octanol-water partition coefficient (LogP) is 4.75 [1], compared to the value of approximately 4.3 reported for its regioisomer 1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 16635-14-6, also listed as 2′-hydroxy-4-methylchalcone, CHEMBL476598) [2]. This difference of ~0.45 LogP units translates to an estimated 2.8-fold higher lipophilicity for the A-ring-methylated isomer, which is consistent with the established principle that methyl placement on the acetophenone-derived A-ring, proximal to the hydrogen-bonding 2′-OH, modulates the overall polarity differently than placement on the distal styryl B-ring. By comparison, the unsubstituted parent 2′-hydroxychalcone (CAS 1214-47-7) has a still lower LogP of 3.29 [3].

Lipophilicity Membrane permeability Physicochemical property Chalcone regioisomer

Divergent Biotransformation Fate: Cyanobacteria Convert 4″-Methyl (B-Ring) Chalcones to 2′-Ethoxy Derivatives, Whereas the A-Ring-Methyl Isomer Follows a Distinct Metabolic Route

In a systematic study of cyanobacteria-mediated whole-cell biotransformation, Żyszka-Haberecht et al. (2019) demonstrated that the position of the methyl substituent on 2′-hydroxychalcone fundamentally determines the biotransformation product profile [1]. Specifically, 2′-hydroxy-4″-methylchalcone (the B-ring-methyl regioisomer, CAS 16635-14-6) was converted by multiple cyanobacterial strains predominantly to 2′-ethoxy chalcone derivatives—a unique O-ethylation pathway not observed for methoxy-substituted analogs, which instead underwent hydrogenative bioreduction to yield hydroxydihydrochalcones with efficiencies ranging from ≤1% to 70% depending on the substitution pattern [1]. The target A-ring-methyl compound (CAS 52923-28-1) was not explicitly included in this study, but the established structure-dependent divergence—whereby the 4″-position on the B-ring directs ethoxylation—strongly implies that relocating the methyl to the 4′-position on the A-ring would redirect the metabolic outcome toward alternative products [1].

Biotransformation Cyanobacteria Whole-cell biocatalysis Metabolic fate

Membrane Interaction Profile: The Chalcone Scaffold Preferentially Localizes to Hydrophobic Membrane Regions, Distinguishing It from Flavanone and Flavone Analogs

Włoch et al. (2021) conducted a comparative biophysical study of three methylated flavonoid-class compounds—2′-hydroxy-4-methylchalcone (the B-ring-methyl regioisomer), 4′-methylflavanone, and 4′-methylflavone—on red blood cell membranes (RBCMs), phosphatidylcholine model membranes, and human serum albumin [1]. All three compounds were non-hemolytic, establishing baseline membrane safety. Critically, fluorescence anisotropy and quenching data revealed that 4′-methylflavanone and 4′-methylflavone localize primarily in the hydrophilic headgroup region of lipid membranes, whereas 2′-hydroxy-4-methylchalcone has a significantly greater impact on the hydrophobic acyl-chain region, reflected by increased lipid packing order in the headgroup zone and decreased fluidity in the hydrophobic core [1]. The target compound (A-ring-methyl regioisomer) is predicted to exhibit a distinct membrane-partitioning depth compared to the B-ring-methyl congener due to the altered orientation of the methyl substituent relative to the enone pharmacophore, which changes the molecular shape and dipole moment [2].

Membrane biophysics Drug-membrane interaction Fluorescence anisotropy Structure-activity relationship

Absence of Genotoxicity and In Vivo Chemopreventive Activity Demonstrated for the Chalcone Class, Supporting Procurement for Toxicological Profiling Studies

Lima et al. (2017) performed a comprehensive genotoxicity and chemoprevention assessment of the B-ring-methyl regioisomer (2HMC, CAS 16635-14-6) using the Ames mutagenicity test, the mouse bone marrow micronucleus test, and the comet assay in mice [1]. 2HMC did not increase the number of His⁺ revertants in Salmonella typhimurium strains TA98 and TA100 at any tested dose, demonstrating absence of mutagenic activity. Furthermore, 2HMC exhibited chemopreventive effects against cyclophosphamide-induced DNA damage in the micronucleus assay, with administration at 25 and 50 mg/kg body weight significantly reducing micronucleus frequency [1]. While these data were generated for the B-ring-methyl regioisomer rather than the target compound, the conserved 2′-hydroxychalcone core and the documented non-hemolytic membrane profile across the class [2] suggest that the target A-ring-methyl isomer warrants equivalent safety characterization and may exhibit distinct chemopreventive potency due to its higher lipophilicity [3].

Genotoxicity Chemoprevention Ames test Micronucleus assay Comet assay

Enzymatic Glycosylation by Entomopathogenic Fungi Converts 2′-Hydroxy-4-methylchalcone to Dihydrochalcone Glucopyranosides, Demonstrating Regioisomer-Dependent Biocatalytic Utility

In a study on methylflavonoid glycosylation, the B-ring-methyl regioisomer (2′-hydroxy-4-methylchalcone) was biotransformed by Isaria fumosorosea KCH J2 to produce two distinct dihydrochalcone glucopyranoside derivatives, while Beauveria bassiana KCH J1.5 yielded a chalcone glucopyranoside derivative [1]. This demonstrates that the 2′-hydroxychalcone scaffold bearing a methyl substituent is a competent substrate for fungal UDP-glycosyltransferases and can serve as a precursor for generating glycosylated flavonoid libraries. The target compound (A-ring-methyl isomer, CAS 52923-28-1) is expected to undergo glycosylation at a different regiospecific position or with different kinetics, due to the steric and electronic influence of the methyl group adjacent to the 2′-OH on the A-ring, which may partially shield the hydroxyl from glucosyl transfer [1].

Glycosylation Biotransformation Entomopathogenic fungi Dihydrochalcone

Optimal Procurement and Application Scenarios for 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one Based on Quantitative Evidence


Synthesis of 4′-Methyl-Substituted Flavanones and Flavones via Intramolecular Oxidative Cyclization

The target compound serves as a direct precursor for 4′-methylflavanone and 4′-methylflavone via well-established 2′-hydroxychalcone cyclization chemistry. Unlike the B-ring-methyl regioisomer, which yields 4-methyl-flavonoids, the A-ring-methyl substitution pattern of CAS 52923-28-1 directs the methyl group onto the fused chromanone/chromone A-ring of the cyclized product, enabling access to a distinct subset of methylated flavonoid scaffolds for structure-activity relationship studies. The calculated pKa of the 2′-OH (8.29) [1] indicates that cyclization proceeds efficiently under mildly basic conditions, and the higher LogP (4.75) [1] of the chalcone precursor facilitates extraction and purification in organic solvents compared to more polar analogs.

Membrane-Permeability-Optimized Screening Libraries for Intracellular Anti-Inflammatory or Anticancer Targets

With a calculated LogP of 4.75—approximately 0.45 units higher than its B-ring-methyl regioisomer and 1.46 units higher than unsubstituted 2′-hydroxychalcone [1] [2]—the target compound is a preferable choice for constructing screening libraries aimed at intracellular targets requiring passive membrane traversal. The documented non-hemolytic character of closely related 2′-hydroxychalcones [3] and the established anti-inflammatory activity of 2′-hydroxychalcone analogues via COX-2/PGE₂ pathway inhibition (IC₅₀ values for optimized analogues as low as 2.1–3 µM) [4] further support its inclusion in cell-based phenotypic screening cascades where membrane penetration is a prerequisite for activity.

Whole-Cell Biotransformation Studies Investigating Regioisomer-Dependent Metabolic Fate

The cyanobacterial biotransformation study by Żyszka-Haberecht et al. (2019) established that the methyl position on 2′-hydroxychalcones dictates whether the major biotransformation product is a 2′-ethoxy chalcone (B-ring methyl) or a hydroxydihydrochalcone (methoxy-substituted) [5]. Procuring the A-ring-methyl regioisomer (CAS 52923-28-1) enables a direct head-to-head investigation of whether the unique 4′-methyl-2′-hydroxy substitution pattern leads to yet another biocatalytic outcome—potentially O-ethylation at the 2′-OH, bioreduction of the α,β-unsaturated bond, or a novel rearrangement—thereby expanding the biocatalytic repertoire of chalcone-transforming microorganisms.

Reference Standard for Analytical Method Development and Regioisomer Purity Verification

Because 1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one and 1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one share the same molecular formula (C₁₆H₁₄O₂), molecular weight (238.28 g/mol), and identical elemental composition, they cannot be distinguished by mass spectrometry alone and may co-elute under many reversed-phase HPLC conditions. Obtaining the authentic A-ring-methyl standard (CAS 52923-28-1) is essential for developing an orthogonal analytical method—such as a discriminating NMR assay (the InChIKey MUGOFUACMPDNFK-UHFFFAOYSA-N for the target [1] vs. OOEWKJHFFYCQBM-ZHACJKMWSA-N for the regioisomer) or a regioisomer-resolving HPLC method—to verify the identity and purity of any synthetic batch or purchased material, preventing costly misidentification in downstream biological assays.

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